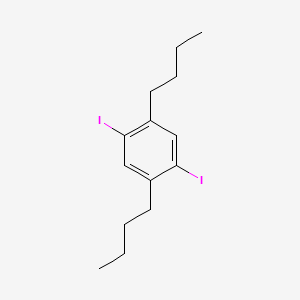
1,4-Dibutyl-2,5-diiodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibutyl-2,5-diiodobenzene is an organic compound that belongs to the class of diiodobenzenes It is characterized by the presence of two iodine atoms attached to a benzene ring at the 2 and 5 positions, and two butyl groups attached at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibutyl-2,5-diiodobenzene typically involves the iodination of 1,4-dibutylbenzene. This can be achieved through the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a temperature range of 20-30°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes precise control of temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibutyl-2,5-diiodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki reaction, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1,4-Dibutyl-2,5-diiodobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound can be used in the development of new pharmaceuticals and biologically active molecules. Its derivatives may exhibit interesting biological activities.
Industry: It is employed in the production of advanced materials, including polymers and liquid crystals. Its unique properties make it suitable for use in electronic and optoelectronic devices.
Mechanism of Action
The mechanism by which 1,4-Dibutyl-2,5-diiodobenzene exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the benzene ring and the boronic acid.
Comparison with Similar Compounds
1,4-Dibutyl-2,5-diiodobenzene can be compared with other diiodobenzenes such as:
1,4-Diiodobenzene: Lacks the butyl groups, making it less hydrophobic and potentially less reactive in certain reactions.
1,4-Didodecyl-2,5-diiodobenzene: Contains longer alkyl chains, which can influence its solubility and reactivity.
1,4-Dibromo-2,5-diiodobenzene: Contains bromine atoms in addition to iodine, which can affect its chemical behavior and reactivity.
Properties
CAS No. |
213700-06-2 |
|---|---|
Molecular Formula |
C14H20I2 |
Molecular Weight |
442.12 g/mol |
IUPAC Name |
1,4-dibutyl-2,5-diiodobenzene |
InChI |
InChI=1S/C14H20I2/c1-3-5-7-11-9-14(16)12(8-6-4-2)10-13(11)15/h9-10H,3-8H2,1-2H3 |
InChI Key |
OUUUSNMXKNGYBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1I)CCCC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


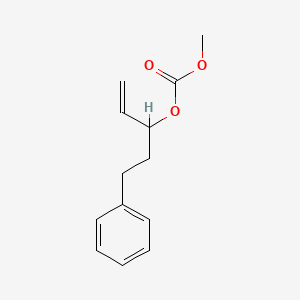
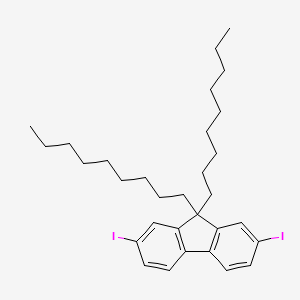
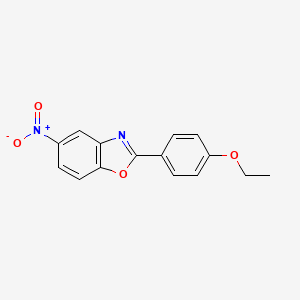
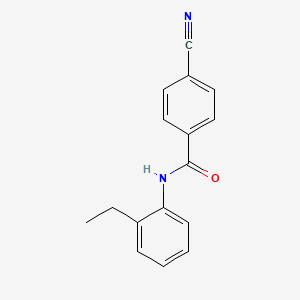
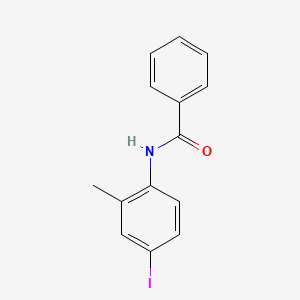
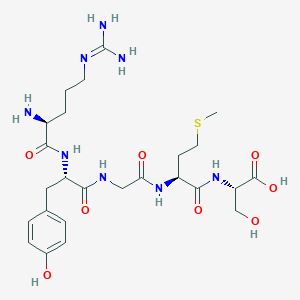
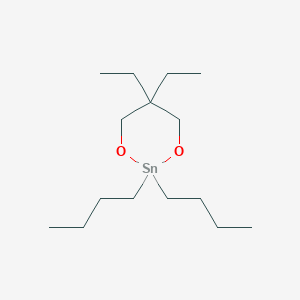
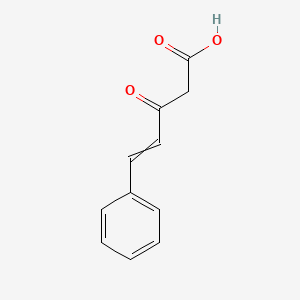
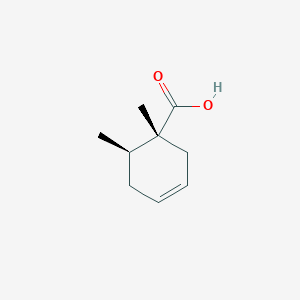
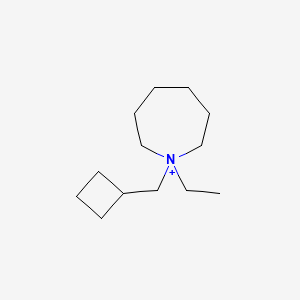
![Methyl 4-[3-(trichlorosilyl)propoxy]benzoate](/img/structure/B14234776.png)
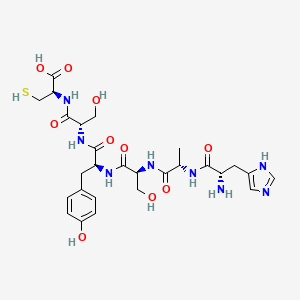

![[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol](/img/structure/B14234794.png)
